An In-Depth Technical Guide to the Basic Properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
An In-Depth Technical Guide to the Basic Properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound as a synthetic intermediate or a scaffold for novel molecular entities.
Chemical and Physical Properties
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, also known as 2'-Amino-4',5'-methylenedioxyacetophenone, is a solid organic compound.[1][2] Its core structure features an aminobenzodioxole moiety functionalized with an ethanone group. The hydrochloride salt of this compound is also documented.[3]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 28657-75-2 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 168-171 °C | [2] |
| Purity (typical) | 98% | |
| Storage Conditions | Room temperature, sealed in dry, dark place |
Table 2: Computed Properties of the Hydrochloride Salt (CAS: 93983-01-8)
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO₃ | [3] |
| Molecular Weight | 215.63 g/mol | [3] |
| Topological Polar Surface Area | 61.6 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and related transformations, a plausible two-step synthetic route can be proposed. This pathway involves the nitration of a commercially available precursor followed by the reduction of the nitro group.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.
2.1. Step 1: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (Intermediate)
This step involves the electrophilic nitration of 3,4-methylenedioxyacetophenone. The nitro group is directed to the position ortho to the acetyl group and meta to the ether linkages of the dioxole ring due to the electronic effects of the substituents.
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Materials: 3,4-Methylenedioxyacetophenone, concentrated nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
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Protocol:
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In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to a solution of 3,4-methylenedioxyacetophenone in a suitable solvent.
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Maintain the temperature below 5°C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring.
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone.
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Purify the crude product by recrystallization or column chromatography.
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2.2. Step 2: Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (Final Product)
This step involves the reduction of the nitro group of the intermediate to an amino group. Several reducing agents can be employed for this transformation.
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Materials: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethyl acetate, sodium hydroxide solution.
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Protocol:
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Dissolve 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone in ethanol or a similar solvent.
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Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the mixture.
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Heat the reaction mixture at reflux for a specified period, monitoring the reaction by TLC.
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Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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Purify the crude 1-(6-aminobenzo[d]dioxol-5-yl)ethanone by column chromatography or recrystallization.
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Spectroscopic and Analytical Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet for the methyl protons of the ethanone group, two singlets for the aromatic protons, a singlet for the methylenedioxy protons, and a broad singlet for the amine protons.
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¹³C NMR: Expected signals would correspond to the carbonyl carbon, the methyl carbon, the aromatic carbons (with distinct shifts due to the substitution pattern), and the methylenedioxy carbon.
3.2. Infrared (IR) Spectroscopy
An IR spectrum of the hydrochloride salt is available and would show characteristic absorption bands.[3] For the free base, characteristic peaks would be expected for:
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N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
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C=O stretching of the ketone (around 1650-1680 cm⁻¹).
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Aromatic C-H and C=C stretching.
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C-O stretching of the dioxole ring.
3.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 179.17.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published data on the specific biological activities and associated signaling pathways for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. While derivatives of aminobenzodioxole have been explored for various therapeutic applications, the pharmacological profile of this particular compound remains to be elucidated.[4]
Workflow for Biological Evaluation:
Caption: A general workflow for the initial biological evaluation of the compound.
Given its structural motifs, future research could explore its potential in areas such as:
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Anticancer Activity: The aminobenzodioxole scaffold is present in some compounds with reported antiproliferative effects.
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Enzyme Inhibition: The molecule could be screened against various enzyme families, such as kinases or phosphatases.
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Central Nervous System (CNS) Activity: The methylenedioxyphenyl group is a feature of some psychoactive compounds.
Safety Information
The compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.
Table 3: Hazard and Precautionary Statements
| Category | Statement | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |
It is imperative to handle this compound in a well-ventilated laboratory with appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a readily characterizable organic compound with potential as a building block in medicinal chemistry and drug discovery. While its fundamental physical and chemical properties are established, a significant knowledge gap exists regarding its biological activity. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its pharmacological potential and elucidation of any relevant signaling pathways. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.
References
- 1. 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone - CAS:28657-75-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)- | Syrrx [syrrx.com]
- 3. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | C9H10ClNO3 | CID 16205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.najah.edu [repository.najah.edu]
